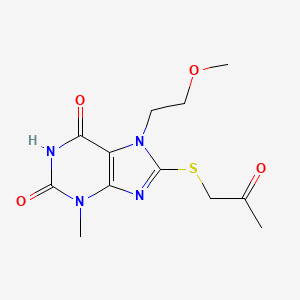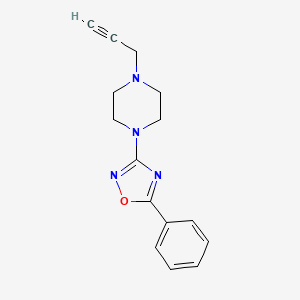
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as AM-4668 and belongs to the class of pyridine derivatives.
Mecanismo De Acción
The mechanism of action of tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves its interaction with specific enzymes and receptors in the body. This compound has been shown to bind to the catalytic site of PDE4, PDE10, and PDE11 enzymes, which results in the inhibition of their activity. This, in turn, leads to the accumulation of cyclic nucleotides, which have various physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, this compound has been shown to improve cognitive function and memory in animal models. It has also been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in lab experiments is its specificity towards specific enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various physiological processes. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models.
One of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis of this compound involves a multistep process, which makes it difficult to produce in large quantities. Additionally, the use of this compound in humans requires further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes. This could lead to the development of new drugs that target specific enzymes and receptors involved in these processes.
Métodos De Síntesis
The synthesis of tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves a multistep process. The first step is the synthesis of 3,5-dimethylpyridine-6-carboxylic acid, which is then reacted with tert-butyl acrylate to form the tert-butyl ester. The final step involves the reduction of the ester to the corresponding alcohol, which is then reacted with 2-bromoacetaldehyde diethyl acetal to obtain the desired product.
Aplicaciones Científicas De Investigación
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied for its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes, including PDE4, PDE10, and PDE11, which are involved in various physiological processes such as inflammation, cognition, and metabolism. Additionally, this compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-10(8-15-12(9)14)5-6-11(16)17-13(2,3)4/h5-8H,1-4H3,(H2,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTZWFLXAZZWGQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N)/C=C/C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)


![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2841858.png)


![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)

![6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2841869.png)
